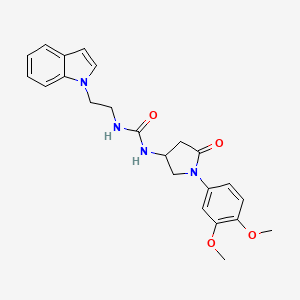

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile

Overview

Description

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is a chemical compound with the molecular formula C7H11NO2 . It has a molecular weight of 141.17 . The compound is typically a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The InChI code for 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is1S/C7H11NO2/c1-7(2,5-9)6(10)3-4-8/h9H,3,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is a pale-yellow to yellow-brown liquid . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Organic Synthesis Intermediate

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile serves as a versatile intermediate in organic synthesis. Its structure, containing both nitrile and ketone functional groups, makes it a valuable precursor for synthesizing a variety of organic compounds. For instance, it can undergo further functional group transformations or be used in the synthesis of complex molecules for pharmaceutical research .

Pharmaceutical Research

In pharmaceutical research, this compound can be utilized to develop new drugs. Its hydroxy and nitrile groups are reactive sites that can be modified to create pharmacologically active molecules. These modifications can lead to the discovery of new therapeutic agents with potential applications in treating diseases .

Material Science

The compound’s unique chemical structure allows it to be used in material science, particularly in the development of novel polymers. By incorporating it into polymer chains, researchers can alter the physical properties of materials, such as increasing their thermal stability or modifying their mechanical strength .

Catalysis

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile may act as a ligand in catalytic systems. Its ability to coordinate to metal centers can lead to the development of new catalysts that are more efficient and selective for chemical reactions used in industrial processes .

Agrochemical Research

In agrochemical research, this compound could be a starting point for the synthesis of new pesticides or herbicides. Its chemical reactivity allows for the creation of derivatives that can be tested for their effectiveness in controlling pests and weeds .

Analytical Chemistry

Due to its distinct spectroscopic properties, 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile can be used as a standard or reagent in analytical chemistry. It can help in the development of new analytical methods for detecting and quantifying substances in complex mixtures .

Safety and Hazards

The compound is associated with several hazard statements, including H301, H311, and H331 . These codes indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and calling a POISON CENTER or doctor/physician if you feel unwell (P311) .

Mechanism of Action

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile are currently unknown . These properties are crucial for understanding the bioavailability of the compound, how it is distributed within the body, how it is metabolized, and how it is ultimately excreted.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile interacts with its targets and its overall stability . .

properties

IUPAC Name |

5-hydroxy-4,4-dimethyl-3-oxopentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-7(2,5-9)6(10)3-4-8/h9H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVQRWPXBNGDTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile | |

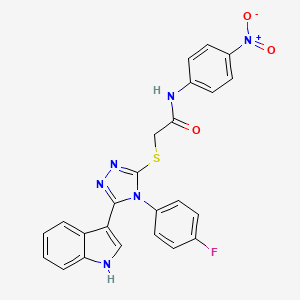

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B2994997.png)

![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994998.png)

![2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2995008.png)